Calcium 3-aurothio-2-propanol-1-sulfonate
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Overview
Description
Calcium 3-aurothio-2-propanol-1-sulfonate: is a chemical compound with the molecular formula C₆H₁₂Au₂CaO₈S₄ and a molecular weight of 774.43 . It is a pale yellow powder that is soluble in water but practically insoluble in organic solvents . This compound is known for its antiarthritic properties and is marketed under various trade names such as Chrisanol, Chrysanol, and Krizanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium 3-aurothio-2-propanol-1-sulfonate is prepared by treating sodium thiopropanolsulfonate with gold chloride in the presence of sulfur dioxide. The sodium salt is then converted to the calcium salt using calcium chloride . The reaction can be summarized as follows:
- Sodium thiopropanolsulfonate + Gold chloride + SO₂ → Sodium 3-aurothio-2-propanol-1-sulfonate
- Sodium 3-aurothio-2-propanol-1-sulfonate + Calcium chloride → this compound
Industrial Production Methods: The industrial production methods for this compound are similar to the synthetic routes mentioned above. The process involves large-scale reactions with controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Calcium 3-aurothio-2-propanol-1-sulfonate undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form different oxidation states of gold.
- Reduction: It can be reduced to form gold nanoparticles.
- Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
- Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed:
- Oxidation: Gold oxides and other gold-containing compounds.
- Reduction: Gold nanoparticles.
- Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: Calcium 3-aurothio-2-propanol-1-sulfonate is used in the synthesis of gold nanoparticles, which have applications in catalysis and material science .
Biology: The compound is studied for its potential use in biological imaging and diagnostics due to its unique optical properties .
Medicine: It is used as an antiarthritic agent and has shown promise in the treatment of rheumatoid arthritis .
Industry: The compound is used in the electronics industry for the production of conductive materials and in the pharmaceutical industry for drug formulation .
Mechanism of Action
The mechanism of action of calcium 3-aurothio-2-propanol-1-sulfonate involves its interaction with biological molecules. The compound targets specific enzymes and proteins involved in inflammatory pathways, thereby reducing inflammation and pain in conditions like arthritis . The gold ions in the compound play a crucial role in its therapeutic effects by modulating immune responses and inhibiting the activity of pro-inflammatory cytokines .
Comparison with Similar Compounds
- Sodium aurothiomalate
- Auranofin
- Gold sodium thiomalate
Comparison: Calcium 3-aurothio-2-propanol-1-sulfonate is unique due to its calcium content, which enhances its solubility and bioavailability compared to other gold-containing compounds . Additionally, its specific molecular structure allows for targeted interactions with biological molecules, making it more effective in certain therapeutic applications .
Properties
CAS No. |
5743-29-3 |
---|---|
Molecular Formula |
C6H12Au2CaO8S4 |
Molecular Weight |
774.4 g/mol |
IUPAC Name |
calcium;gold(1+);2-hydroxy-3-sulfidopropane-1-sulfonate |
InChI |
InChI=1S/2C3H8O4S2.2Au.Ca/c2*4-3(1-8)2-9(5,6)7;;;/h2*3-4,8H,1-2H2,(H,5,6,7);;;/q;;2*+1;+2/p-4 |
InChI Key |
NODDIZKVEMHZOL-UHFFFAOYSA-J |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)[S-].C(C(CS(=O)(=O)[O-])O)[S-].[Ca+2].[Au+].[Au+] |
Related CAS |
27279-43-2 (Parent) |
Origin of Product |
United States |
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